molecular formula C22H23FN4O3 B2559690 N-(2-(4-fluorophenoxy)ethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1226451-55-3

N-(2-(4-fluorophenoxy)ethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2559690
CAS No.: 1226451-55-3
M. Wt: 410.449
InChI Key: XGVXKHKTHVCOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands The research by Patel (2020) involved the synthesis, characterization, and chelating properties of furan ring containing organic ligands, including their antimicrobial activity against human pathogenic bacteria. Although not directly mentioning the specific compound , this study highlights the significance of furan-containing compounds in developing materials with potential biological applications. This suggests a broader context where N-(2-(4-fluorophenoxy)ethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide could be explored for similar properties and applications. Read more.

Discovery of Selective and Orally Efficacious Inhibitors of the Met Kinase Superfamily Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This discovery underscores the therapeutic potential of complex organic compounds containing pyridine and fluoro-phenyl groups in cancer treatment, suggesting a similar potential for the compound in targeting specific kinase pathways. Read more.

Conformationally Constrained Butyrophenones with Affinity for Dopamine and Serotonin Receptors Raviña et al. (2000) synthesized and evaluated novel conformationally restricted butyrophenones with significant affinity for dopamine and serotonin receptors, highlighting the potential of structurally complex piperidine derivatives in the development of new antipsychotic medications. This research presents a framework for investigating this compound as a candidate for neuropsychiatric disorders. Read more.

Unfused Heterobicycles as Amplifiers of Phleomycin Brown and Cowden (1982) explored the condensation of various compounds to create pyridinylpyrimidines with strong basic side chains, indicating the versatility of heterocyclic compounds in enhancing the efficacy of antibiotics like phleomycin. This study suggests potential research directions for enhancing the antimicrobial properties of this compound. Read more.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-17-5-7-18(8-6-17)29-14-11-24-22(28)16-3-1-12-27(15-16)21-10-9-19(25-26-21)20-4-2-13-30-20/h2,4-10,13,16H,1,3,11-12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKHKTHVCOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.